molecular formula C12H14F3NO3S2 B2830681 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one CAS No. 2034334-95-5

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2830681
CAS No.: 2034334-95-5
M. Wt: 341.36
InChI Key: ZFRRVBFOLZXEMO-UHFFFAOYSA-N
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Description

This compound features a seven-membered 1,4-thiazepane ring substituted with a sulfone group (1,1-dioxido) and a thiophen-2-yl moiety at the 7-position.

Key structural attributes include:

  • Sulfone group: Enhances polarity and stability, influencing solubility and reactivity.
  • Trifluoromethyl ketone: Imparts resistance to enzymatic degradation and modulates electronic properties.

Safety data indicate stringent handling requirements, including storage in dry, ventilated conditions and precautions against inhalation or skin contact .

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S2/c13-12(14,15)8-11(17)16-4-3-10(9-2-1-6-20-9)21(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRRVBFOLZXEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Group: The thiophene ring is often introduced via a substitution reaction, where a suitable thiophene derivative reacts with the thiazepane intermediate.

    Addition of the Trifluoropropanone Moiety: This step involves the reaction of the intermediate with a trifluoropropanone derivative, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and analogs:

Compound Name Core Structure Key Functional Groups Synthesis Method Notable Properties/Applications
Target Compound 1,4-Thiazepane sulfone Trifluoropropanone, thiophene Likely multi-step cyclization High polarity; potential medicinal use
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one Benzoimidazotriazole Dual thiophene, ketone Procedure C (40°C) Electronic modulation via aryl groups
4,4,4-Trifluoro-3,3-dihydroxy-1-(thien-2-yl)butan-1-one Linear ketone Trifluoromethyl, dihydroxy Acylation with TFAA Racemate with H-bonding; dielectrophile
3-Chloro-1-(thiophen-2-yl)propan-1-one Simple propanone Chloro, thiophene Friedel-Crafts acylation Nucleophilic substitution substrate
Pyrazoline-benzoxazole hybrids (e.g., compound 3 in ) Pyrazoline-benzoxazole Thiophene, nitro, hydroxyl Multi-step cyclization Antitubercular activity
Key Observations:
  • Electronic Effects: The target’s trifluoropropanone group offers stronger electron-withdrawing effects compared to the chloro group in ’s compound, altering reactivity in nucleophilic additions .
  • Hydrogen Bonding: ’s dihydroxy compound forms intra-/intermolecular H-bonds, whereas the target’s sulfone group may enhance solubility without H-bond donor capacity .

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